molecular formula C21H21NO4S B6424748 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034335-57-2

4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B6424748
CAS No.: 2034335-57-2
M. Wt: 383.5 g/mol
InChI Key: RIBFUDVNNQTWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene core, which is a benzopyran derivative, fused with a thiazepane ring

Properties

IUPAC Name

2H-chromen-3-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c23-21(18-14-17-8-4-5-9-19(17)26-15-18)22-11-10-20(27(24,25)13-12-22)16-6-2-1-3-7-16/h1-9,14,20H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBFUDVNNQTWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

The thiazepane ring can be introduced through a cyclization reaction involving appropriate thiol and amine precursors. The final step involves the coupling of the chromene and thiazepane moieties under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure due to the chromene core.

    Thiazepane derivatives: Share the thiazepane ring structure.

    Benzopyran derivatives: Related through the benzopyran moiety.

Uniqueness

4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is unique due to the combination of the chromene and thiazepane moieties, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Biological Activity

The compound 4-(2H-chromene-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazepane ring structure, which is known for its diverse biological activities. The chromene moiety contributes to its pharmacological properties due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Caspase activation

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its effectiveness in modulating inflammatory responses.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong ability to neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways related to apoptosis and inflammation.
  • Interaction with Cellular Targets : Binding studies suggest that it interacts with specific receptors or proteins involved in disease processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.